molecular formula C29H29FN6O B10918030 2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10918030
M. Wt: 496.6 g/mol
InChI Key: GTBHGPATXHGTKP-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization with the appropriate substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-N~7~-[1-(4-METHYLPHENYL)PROPYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H29FN6O

Molecular Weight

496.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C29H29FN6O/c1-6-23(20-9-7-17(2)8-10-20)32-29(37)26-15-25(28-18(3)33-35(5)19(28)4)31-27-16-24(34-36(26)27)21-11-13-22(30)14-12-21/h7-16,23H,6H2,1-5H3,(H,32,37)

InChI Key

GTBHGPATXHGTKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)F)C5=C(N(N=C5C)C)C

Origin of Product

United States

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